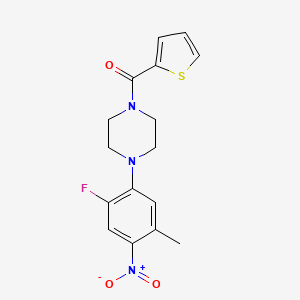
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MTT, is a yellow-colored compound that has been used extensively in scientific research. It is a thiazolidinone derivative that has been shown to have various biological and pharmacological properties.
作用机制
The mechanism of action of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. It has been shown to inhibit the activity of mitochondrial dehydrogenases, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species (ROS) production and oxidative stress. This compound has also been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease ROS production and oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages as a laboratory reagent. It is easy to use and has a high sensitivity for detecting cell viability and proliferation. This compound is also relatively inexpensive and can be used to evaluate the effects of various compounds on cell viability and proliferation. However, this compound has some limitations as a laboratory reagent. It can only be used to evaluate the effects of compounds on mitochondrial dehydrogenases and cannot be used to evaluate other cellular processes. This compound can also be affected by various factors, such as pH and temperature, which can affect the accuracy of the results.
未来方向
For the use of 5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one in scientific research include studying its effects on various diseases and identifying new targets for its activity.
合成方法
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 4-tert-butylbenzaldehyde with 3-methoxypropylamine and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid. The reaction takes place under reflux conditions and yields this compound as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.
科学研究应用
5-(4-tert-butylbenzylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has been used extensively in scientific research due to its various biological and pharmacological properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has also been used as a probe to study the activity of mitochondrial dehydrogenases in cells. It has been used to evaluate cell viability, proliferation, and apoptosis in various cell lines.
属性
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-18(2,3)14-8-6-13(7-9-14)12-15-16(20)19(17(22)23-15)10-5-11-21-4/h6-9,12H,5,10-11H2,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOJYDXGCRBCZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-tert-butyl-N,1-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5344691.png)
![6-methoxy-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5344695.png)
![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(3-thienylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5344742.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5344746.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)

![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)